![molecular formula C9H8N2O2 B1592982 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-27-1](/img/structure/B1592982.png)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
this compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal functioning .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been reported to exhibit potent activities against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors could potentially influence these biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory activity against FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s ability to inhibit FGFRs could disrupt these signaling pathways, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as potassium hydroxide can yield the desired pyrrolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been identified as a promising lead compound for the development of drugs targeting fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers due to their role in tumor proliferation and metastasis.
- Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against FGFR1, 2, and 3. In particular, one derivative significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis at low concentrations (IC₅₀ values ranging from 7 to 712 nM) .
Biochemical Research
The compound serves as a valuable tool in studying enzyme inhibition and receptor modulation. Its ability to selectively inhibit FGFRs makes it an important candidate for further research into targeted cancer therapies.
- Mechanism of Action : The compound binds to FGFRs, preventing their activation and subsequent downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell survival and proliferation .
Synthesis of Heterocyclic Compounds
In organic chemistry, this compound acts as a building block for synthesizing more complex heterocyclic structures. Its unique substitution pattern allows for the development of new materials with potential applications in pharmaceuticals and agrochemicals.
- Synthetic Routes : Common methods for synthesizing this compound involve multi-step reactions starting from commercially available precursors, such as the cyclization of pyridine derivatives under basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine
- 4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives
Uniqueness
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of targeted pharmaceuticals and research chemicals .
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1000340-27-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 176.17 g/mol
- Boiling Point : Not available
- Solubility : High gastrointestinal absorption and blood-brain barrier permeability .
This compound primarily targets FGFRs, which are implicated in various tumor types. The compound inhibits FGFR activity by binding to these receptors and disrupting their normal signaling pathways. This inhibition affects downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell proliferation and survival.
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating several downstream signaling pathways. The inhibition of these pathways by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells .
In Vitro Studies
Research indicates that this compound exhibits potent anti-cancer properties. Notably:
- Cell Lines Tested : The compound has shown effectiveness against breast cancer cell line 4T1.
- Effects Observed : Inhibition of cell proliferation and induction of apoptosis were significant findings in these studies.
Case Studies
A recent study highlighted the compound's efficacy in inhibiting the growth of breast cancer cells through FGFR inhibition. The results demonstrated a marked decrease in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound .
Research Applications
This compound serves multiple roles in scientific research:
- Chemistry : Acts as a building block for synthesizing complex heterocyclic compounds.
- Biology : Investigated for its potential as an enzyme inhibitor and receptor modulator.
- Industry : Utilized in developing agrochemicals and pharmaceuticals due to its biological activity .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 176.17 g/mol |
Solubility | High GI absorption |
BBB Permeability | Yes |
Target | Fibroblast Growth Factor Receptors (FGFRs) |
Biological Effects | Inhibits cancer cell proliferation |
Research Applications | Enzyme inhibitors, receptor modulators |
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLZITJKHXRFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646874 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-27-1 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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